molecular formula C19H15N3O2S B12176656 N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-methylbenzamide

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-methylbenzamide

Cat. No.: B12176656
M. Wt: 349.4 g/mol
InChI Key: KTZJVNVBIQGCNB-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-f]quinoline core fused with a 2-methylbenzamide substituent. The (2Z)-configuration indicates the geometry of the imine bond, which is critical for its electronic and steric properties. This structure is synthetically challenging due to the fused heterocyclic system, requiring precise cyclization strategies .

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)-2-methylbenzamide

InChI

InChI=1S/C19H15N3O2S/c1-11-6-3-4-7-12(11)18(23)22-19-21-17-13-8-5-9-20-16(13)14(24-2)10-15(17)25-19/h3-10H,1-2H3,(H,21,22,23)

InChI Key

KTZJVNVBIQGCNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C4=C3C=CC=N4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-methylbenzamide typically involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol, followed by treatment with phosphorus(V) sulfide in anhydrous pyridine to form the thioamide intermediate . This intermediate is then oxidized using potassium hexacyanoferrate(III) in an alkaline medium to yield the desired thiazoloquinoline structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and quinoline moieties allow it to interact with various biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate multiple biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • 2-(4-Chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide (): Structural Difference: Replaces the 2-methylbenzamide with a 4-chlorophenoxy acetamide group. The acetamide linker may enhance conformational flexibility .
  • Thiazolo[4,5-f]isoquinoline Derivatives (): Structural Difference: Isoquinoline replaces the quinoline core. Impact: The positional shift of the nitrogen atom in isoquinoline modifies electronic properties, possibly affecting binding affinity in biological targets. Synthetic routes involve cyclization of N-(5-isoquinolinyl) precursors, similar to quinoline-based analogs .

Substituent Variations in Benzamide Derivatives

  • N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) (): Structural Difference: A thiadiazole ring replaces the thiazoloquinoline system, with an acetylated pyridine substituent. Impact: The thiadiazole core is less conjugated than thiazoloquinoline, reducing aromatic stabilization. The acetyl group introduces a polar ketone, contrasting with the methoxy group’s electron-donating effect in the target compound .
  • (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide (): Structural Difference: A thiazolidinone ring replaces the thiazoloquinoline core. Impact: The thiazolidinone’s dioxo group increases polarity, likely improving aqueous solubility compared to the methoxy-quinoline system.

Key Research Findings

  • Electron-Donating Groups: Methoxy substituents (as in the target compound) improve solubility but may reduce metabolic stability compared to halogenated analogs (e.g., 4-chlorophenoxy) .
  • Synthetic Yields: Cyclization reactions for fused thiazoloquinolines typically yield 70–80%, comparable to thiadiazole derivatives (). Electron-donating groups (e.g., methoxy) may slightly reduce yields due to steric hindrance .

Biological Activity

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-methylbenzamide is a complex organic compound that exhibits a range of biological activities. This article provides an in-depth analysis of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. Its molecular formula is C19H16N2O3SC_{19}H_{16}N_2O_3S with a molecular weight of approximately 365.4g/mol365.4\,g/mol . The unique structure consists of a thiazole ring fused with a quinoline moiety, contributing to its reactivity and biological efficacy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2) . The compound induces cell cycle arrest in the G2/M phase and promotes apoptosis through mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
HCT1160.33Induces apoptosis; inhibits PI3K/AKT/mTOR pathway
Caco-20.51Cell cycle arrest; increases ROS production

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. This compound demonstrates antibacterial and antifungal activities. Interaction studies suggest that the thiazole moiety binds to critical enzymes in pathogens, potentially inhibiting their growth .

Table 2: Antimicrobial Efficacy

PathogenActivityReference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansInhibitory

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole moiety interacts with enzymes involved in cell proliferation and survival, disrupting essential metabolic pathways in cancer cells and pathogens.
  • Induction of Apoptosis : The compound triggers apoptotic pathways by altering mitochondrial function and increasing oxidative stress within cells.
  • Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M checkpoint, preventing further progression and proliferation of cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the promising potential of this compound in cancer therapy. For instance:

  • A study focusing on colorectal cancer demonstrated that treatment with this compound resulted in significant cytotoxicity against HCT116 cells with an IC50 value of 0.33 μM. The compound was shown to induce apoptosis via mitochondrial pathways .
  • Another research effort explored its antimicrobial properties against various bacterial strains, revealing effective inhibition comparable to established antibiotics .

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